5-Bromo-6-methoxypicolinaldehyde
Overview
Description
5-Bromo-6-methoxypicolinaldehyde is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of picolinaldehyde, where the bromine and methoxy groups are substituted at the 5th and 6th positions, respectively. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxypicolinaldehyde typically involves the bromination and methoxylation of picolinaldehyde. One common method includes the reaction of 5-bromo-6-methoxypyridin-2-yl)methanol with manganese dioxide (MnO2) in dichloromethane (DCM) under nitrogen atmosphere at room temperature . The reaction is stirred overnight to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products Formed
Oxidation: 5-Bromo-6-methoxypicolinic acid.
Reduction: 5-Bromo-6-methoxypicolinalcohol.
Substitution: 5-Iodo-6-methoxypicolinaldehyde.
Scientific Research Applications
5-Bromo-6-methoxypicolinaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxypicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the bromine and methoxy substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methoxypicolinaldehyde: Similar structure but with the methoxy group at the 3rd position.
5-Bromo-6-methoxynicotinic acid: Carboxylic acid derivative of 5-Bromo-6-methoxypicolinaldehyde.
3,5-Dibromo-2-methoxypyridine: Contains two bromine atoms and a methoxy group on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies.
Properties
IUPAC Name |
5-bromo-6-methoxypyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOUSWQSXYYKJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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